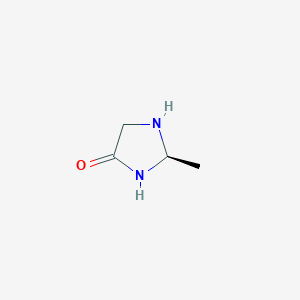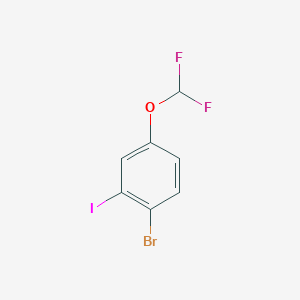![molecular formula C7H10O B14039003 (1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B14039003.png)
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Epoxynorbornane, also known as 2,3-epoxybicyclo[2.2.1]heptane, is a cyclic ether with a three-membered ring structure. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its strained ring system, which imparts unique chemical reactivity and stability. The molecular formula of 2,3-epoxynorbornane is C7H10O, and it has a molecular weight of 110.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Epoxynorbornane is typically synthesized through the epoxidation of norbornene. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction proceeds by adding an oxygen atom across the double bond of norbornene, resulting in the formation of the epoxide .
Another method involves the use of dimethyldioxirane (DMDO), which is generated in situ by the reaction of acetone with oxone (potassium peroxymonosulfate). This method also involves the oxidation of the double bond in norbornene to form 2,3-epoxynorbornane .
Industrial Production Methods: Industrial production of 2,3-epoxynorbornane follows similar synthetic routes but on a larger scale. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,3-Epoxynorbornane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing compounds.
Reduction: The epoxide ring can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include mCPBA and DMDO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Diols: Formed through the oxidation of the epoxide ring.
Alcohols: Formed through the reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
科学研究应用
2,3-Epoxynorbornane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the reactivity and stability of epoxides in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of 2,3-epoxynorbornane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile. The transition state of the reaction is often spirocyclic in nature, with partial bonds forming and breaking during the reaction .
相似化合物的比较
2,3-Epoxynorbornane can be compared with other similar compounds, such as:
Norbornene: The parent compound from which 2,3-epoxynorbornane is derived.
Epoxides: Other cyclic ethers with three-membered ring structures, such as ethylene oxide and propylene oxide.
Substituted Norbornenes: Compounds with various substituents on the norbornene ring, which can influence the reactivity and stability of the epoxide.
Uniqueness: 2,3-Epoxynorbornane is unique due to its strained ring system and the resulting high reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
属性
分子式 |
C7H10O |
|---|---|
分子量 |
110.15 g/mol |
IUPAC 名称 |
(1R,2S,4S,5S)-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C7H10O/c1-2-5-3-4(1)6-7(5)8-6/h4-7H,1-3H2/t4-,5+,6-,7-/m0/s1 |
InChI 键 |
OHNNZOOGWXZCPZ-VZFHVOOUSA-N |
手性 SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@H]2O3 |
规范 SMILES |
C1CC2CC1C3C2O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


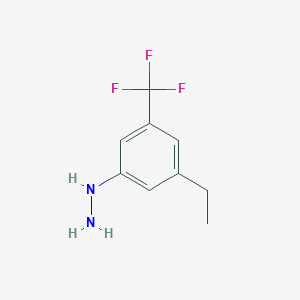
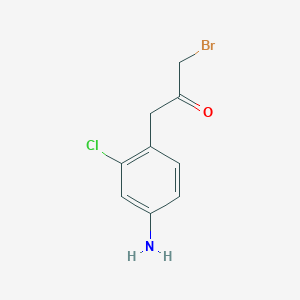
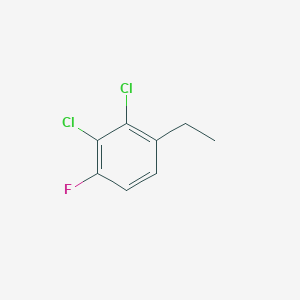
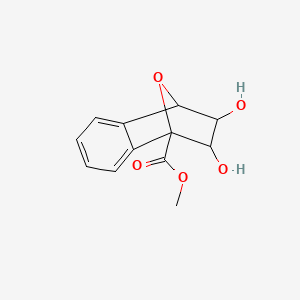
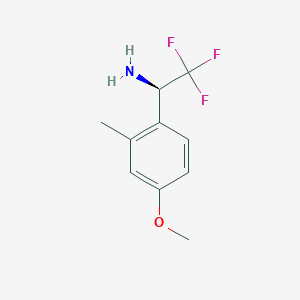
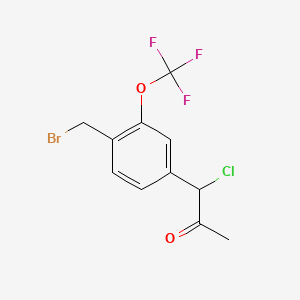
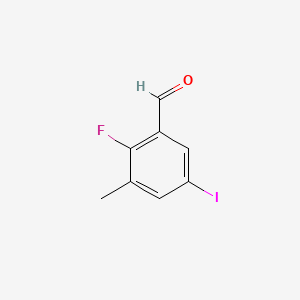
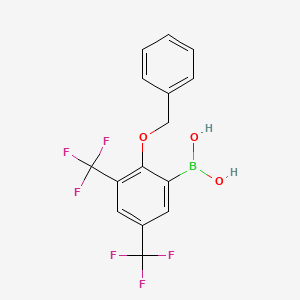
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
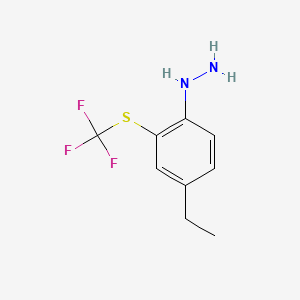
![Bicyclo[2.1.1]hexan-1-ol](/img/structure/B14038969.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)
